Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine
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Overview
Description
Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine is a chemical compound with the molecular formula C18H30N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine typically involves the reaction of cycloheptylamine with 4-(4-methyl-piperazin-1-yl)-benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5), which are involved in cell cycle regulation and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of CDK4 and ARK5.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.
Uniqueness
Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine is unique due to its specific structural features, which confer distinct biological activities. Its cycloheptyl group and piperazine ring make it a versatile compound for various chemical reactions and biological applications .
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-21-12-14-22(15-13-21)19-10-8-17(9-11-19)16-20-18-6-4-2-3-5-7-18/h8-11,18,20H,2-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZQWXZFHJFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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